Butyric anhydride

Overview

Description

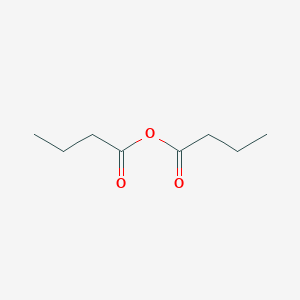

Butyric anhydride (C₈H₁₄O₃, molecular weight 158.20 g/mol) is a carboxylic acid anhydride derived from butyric acid (C₄H₈O₂). It is a colorless liquid with a pungent odor due to its hydrolysis into butyric acid upon exposure to moisture . Structurally, it consists of two butyryl groups linked via an oxygen atom, formed through the condensation of two butyric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyric anhydride is typically synthesized through the condensation of two molecules of butyric acid, resulting in the elimination of one water molecule . Another common method involves the reaction of butyric acid with acetic anhydride in a reversible reaction . This process can be optimized using reactive distillation techniques to improve yield and reduce costs .

Industrial Production Methods

In industrial settings, this compound is produced using a single reactive distillation column with internal material circulation . This method is more cost-effective compared to traditional two-column processes and allows for better control over the reaction conditions .

Chemical Reactions Analysis

Hydrolysis with Water

Butyric anhydride undergoes hydrolysis in aqueous environments to form two equivalents of butyric acid:

-

Nucleophilic attack : Water attacks the electrophilic carbonyl carbon.

-

Deprotonation : Pyridine (often used as a catalyst) abstracts a proton.

-

Leaving group removal : The second butyrate ion departs.

-

Protonation : The carboxylate intermediate is protonated to form butyric acid.

| Parameter | Value |

|---|---|

| Activation enthalpy (ΔH‡) | 36.6 kJ·mol⁻¹ |

| Activation entropy (ΔS‡) | -248 J·K⁻¹·mol⁻¹ |

| Rate constant (25°C) | 0.0825 min⁻¹ (pH 4–5.5) |

The reaction is slow under ambient conditions but accelerates with heat or acidic/basic catalysts .

Esterification with Alcohols

This compound reacts with alcohols to produce esters and butyric acid:

-

Nucleophilic attack : The alcohol oxygen attacks the carbonyl carbon.

-

Deprotonation : Pyridine removes a proton.

-

Leaving group removal : A butyrate ion departs.

-

Protonation : The ester product forms.

| Ester Product | Application |

|---|---|

| Neryl butyrate | Flavoring agent |

| Geranyl butyrate | Perfume component |

| Butyl butyryllactate | Food additive |

Amidation with Amines

This compound reacts with amines to form amides:

-

Nucleophilic attack : The amine attacks the carbonyl carbon.

-

Deprotonation : The amine base removes a proton.

-

Leaving group removal : A butyrate ion departs.

-

Synthesis of amidoamine dendrimers for dye-sensitized solar cells.

-

Production of pharmaceutical intermediates.

Esterification with Lignosulfonate (LS)

This compound esterifies lignosulfonate’s hydroxyl groups in the presence of choline chloride, forming LS esters :

Reaction Conditions :

-

Temperature: 120°C

-

Catalyst: 10 wt.% choline chloride

-

DS range: 0.41–2.14 (degree of substitution)

Mechanism :

-

Choline chloride forms hydrogen bonds with LS, increasing hydroxyl group nucleophilicity.

-

This compound reacts with phenolic/aliphatic hydroxyls, confirmed by FTIR (C=O stretch at 1746 cm⁻¹) and ¹H NMR (peaks at 0.9–2.3 ppm) .

Thermal Stability and Decomposition

This compound decomposes at high temperatures, producing hazardous gases:

Thermogravimetric Analysis (TGA) :

-

Onset decomposition : ~309°C (auto-ignition temperature).

-

Products : CO, CO₂, and butyric acid vapors.

| Condition | Effect |

|---|---|

| >300°C | Rapid decomposition |

| Prolonged heating | Hydrolysis of esters to acids |

Scientific Research Applications

Pharmaceutical Applications

Butyric anhydride plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of various derivatives that are essential in drug formulation.

- Advanced Drug Formulations : Recent advancements have highlighted its use in developing novel drug formulations that enhance bioavailability and therapeutic efficacy. For instance, this compound is utilized in the synthesis of butyrate esters, which are important for their potential health benefits, including anti-inflammatory properties .

- Nanotechnology : In nanomedicine, this compound has been used to create nanoparticles for drug delivery systems. A study demonstrated its application in producing dibutyrylchitin nanoparticles loaded with 5-fluorouracil, showcasing its potential in targeted cancer therapies .

Agrochemical Applications

The compound is also significant in the agrochemical sector, where it contributes to the development of environmentally friendly pesticides and herbicides.

- Eco-Friendly Pesticides : this compound is involved in synthesizing biodegradable agrochemicals that align with global sustainability goals. Its role as a building block for eco-friendly formulations helps minimize environmental impact while maintaining agricultural productivity .

- Sustainable Farming Solutions : With increasing investments in sustainable agriculture, this compound's applications are expanding to include advanced formulations that improve crop yield and pest resistance without harming beneficial organisms .

Food Industry Applications

In the food sector, this compound is utilized primarily for flavoring and fragrance purposes.

- Flavor Enhancements : The compound is employed in creating specific flavors and fragrances due to its distinct odor properties. It serves as a precursor for various food additives that enhance taste profiles in processed foods .

- Food Additives : It is also used as a fumigant to manage pests in beekeeping, demonstrating its versatility beyond traditional food applications .

Materials Science Applications

This compound finds applications in materials science, particularly in polymerization and plastics manufacturing.

- Polymerization Processes : As a reactant or modifier, it contributes to developing polymers with specific characteristics. Its involvement in polymer chemistry facilitates the production of specialty plastics that meet diverse industrial requirements .

- Bioplastics Development : The demand for sustainable materials has led to increased interest in using this compound in bioplastics. These bioplastics are derived from renewable resources and are increasingly used in packaging and consumer goods .

Research and Laboratory Applications

In research settings, this compound serves as a valuable reagent in synthetic chemistry.

- Synthetic Chemistry : It is frequently used as a reagent for various synthetic reactions, enabling chemists to explore new compounds and materials. Its utility in laboratory settings underscores its importance in advancing chemical research .

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

- Reactivity : Butyric anhydride participates in esterification, acylation, and hydrolysis reactions. Its reactivity is influenced by steric effects from the butyryl group, which is bulkier than acetic or propionic anhydrides.

- Applications : Widely used in organic synthesis (e.g., benzotriazole derivatives ), starch modification to enhance hydrophobicity , and cellulose esterification for phase-change materials .

- Safety : Classified as a corrosive liquid (Hazard Class 8, UN 2739) with stringent transport and storage regulations .

This compound is compared here with acetic anhydride (C₄H₆O₃), propionic anhydride (C₆H₁₀O₃), and other structurally related compounds.

Table 1: Physicochemical and Functional Comparison

Acetic Anhydride

- Reactivity : Highly reactive due to its small molecular size, enabling rapid acetylation under mild conditions .

- Applications : Dominates starch modification (e.g., acetylated maize starch raises acetate levels in the colon ).

- Limitations : Lower hydrophobicity compared to this compound, limiting its use in moisture-resistant materials .

Propionic Anhydride

- Intermediate Properties : Balances reactivity and steric hindrance. In cellulose esterification, propionylated derivatives exhibit thermal stability between acetic and butyric analogs .

- Biological Role : Propionylated starch elevates propionate pools in the colon by 940% compared to controls .

This compound

- Unique Advantages :

- Starch Modification : Achieves higher hydrophobicity (degree of substitution, DS = 0.057–0.226) by replacing hydroxyl groups with butyryl moieties . This reduces crystallinity and increases resistant starch content, enhancing digestive health benefits .

- Phase-Change Materials : this compound-grafted cellulose shows superior solid-solid phase transitions compared to shorter-chain analogs, attributed to its longer aliphatic chain .

- Targeted SCFA Delivery : Butyrylated starch raises cecal butyrate pools by 1,060%, outperforming acetylated and propionylated variants .

Other Anhydrides

- Isothis compound : Bulkier structure reduces reaction efficiency in esterification, making it less common in industrial applications .

- Pivalic Anhydride : Extreme steric hindrance limits its use to specialized syntheses (e.g., thermally stable esters) .

Research Findings and Industrial Relevance

- Synthesis Efficiency : this compound can be electrochemically synthesized with 46% yield, though traditional methods (e.g., condensation with pyridine) remain prevalent .

- Functional Performance : In starch systems, this compound’s DS correlates positively with oil-holding capacity (hydrophobicity) and resistant starch content, making it ideal for functional food additives .

- Thermal Stability : this compound-derived cellulose esters exhibit higher phase-change enthalpies than acetic or propionic analogs, critical for thermal energy storage .

Challenges and Limitations

Biological Activity

Butyric anhydride, a derivative of butyric acid, has gained attention in recent years for its biological activities and potential applications in various fields, particularly in food science, medicine, and material science. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (C₄H₆O₃) is formed through the condensation of butyric acid. It is a colorless liquid with a pungent odor and is known for its reactivity with alcohols and phenols to form esters. The synthesis of this compound typically involves the dehydration of butyric acid under controlled conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its conversion into butyric acid upon hydrolysis. Butyric acid is a short-chain fatty acid (SCFA) that plays a crucial role in gut health and metabolism. Below are key areas where this compound exhibits biological activity:

1. Gut Health and Microbiota Modulation

- Butyric acid is known to support intestinal health by serving as an energy source for colonocytes and promoting the growth of beneficial gut bacteria. Research indicates that this compound can enhance the production of SCFAs in the gut, which helps maintain gut homeostasis and modulate microbial composition .

2. Anti-inflammatory Effects

- Studies have shown that butyric acid possesses anti-inflammatory properties. For instance, Li et al. (2021) demonstrated that butyrylated starch could mitigate dextran sulfate sodium (DSS)-induced colitis in mice by releasing butyrate specifically in the colon . This suggests that this compound may also have therapeutic potential in inflammatory bowel diseases.

3. Anticancer Properties

- Butyric acid has been reported to inhibit histone deacetylases (HDACs), leading to changes in gene expression associated with cancer cell proliferation and differentiation. Several studies have explored the use of this compound as a prodrug for delivering butyrate to target tissues effectively . For example, a phenolic lipid synthesized using this compound exhibited moderate antioxidant activity and antibacterial effects against various strains .

Case Study 1: Butyrylated Starch in Colitis Treatment

A study investigated the effects of butyrylated starch on DSS-induced colitis in mice. The results indicated that the release of butyrate from the starch significantly reduced inflammation markers and improved intestinal integrity . This highlights the potential use of this compound derivatives in treating gastrointestinal disorders.

Case Study 2: Antimicrobial Activity

Research on a novel phenolic lipid synthesized from ferulic acid and this compound revealed its antimicrobial properties against several bacterial strains. The compound demonstrated effective radical scavenging activity, suggesting its potential as an antioxidant agent .

Table 1: Effects of Butyrylation on Starch Properties

| Sample | BA Concentration (%) | Butyry (%) | Degree of Substitution (DS) | Amylose Content (%) | Dx (50)/μm |

|---|---|---|---|---|---|

| RS | 0 | 0 | 0 | 18.37 ± 0.35 | 6.083 ± 0.336 |

| RSB-1 | 1 | 2.023 ± 0.337 | 0.047 ± 0.008 | 18.63 ± 0.12 | 7.479 ± 0.274 |

| RSB-2 | 5 | 2.874 ± 0.221 | 0.068 ± 0.005 | 18.95 ± 0.11 | 8.724 ± 0.328 |

| RSB-3 | 10 | 4.011 ± 0.351 | 0.097 ± 0.011 | 20.07 ± 0.20 | 10.484 ± 0.462 |

| RSB-4 | 15 | 5.486 ± 0.318 | 0.134 ± 0.005 | 21.32 ± 0.21 | 12.637 ± 0.298 |

This table illustrates how varying concentrations of this compound affect the properties of starch, including its degree of substitution and digestibility characteristics.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing butyric anhydride?

this compound is typically synthesized via acid-catalyzed condensation of butyric acid or through reactions with ketene. A controlled distillation setup using a column packed with glass helices (e.g., Whitmore-Lux type) ensures high-purity yields by preventing mixed anhydride formation. For example, distillation at atmospheric pressure until complete conversion of intermediates is critical . Alternative routes include substituting propionic anhydride in polymer synthesis protocols, as demonstrated in polyimide hollow fiber production .

Q. How can FTIR spectroscopy confirm acylation reactions involving this compound?

FTIR detects ester carbonyl peaks (1740–1760 cm⁻¹) and hydroxyl group reduction. For starch acylation, a shift from native starch’s 1645 cm⁻¹ (C–O–H bending) to 1735 cm⁻¹ (ester C=O stretching) confirms substitution. Quantitative analysis requires baseline correction and comparison with unmodified substrate spectra .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is corrosive and incompatible with oxidizers, strong acids/bases, and water. Use PPE (gloves, goggles), store in airtight containers, and ensure emergency showers/eye wash stations are accessible. Work in well-ventilated areas to avoid inhalation risks, and decontaminate surfaces after spills .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation of cellulose?

Design of Experiment (DOE) frameworks test variables like molar ratio (2:1 anhydride/glucose unit), temperature (40–60°C), and reaction time (4–8 hours). Surface energy measurements via Owens-Wendt-Rabel-Kaelbe (OWRK) method post-treatment validate effectiveness. Statistical tools (e.g., ANOVA) identify significant factors affecting degree of substitution (DS) .

Q. Why do studies report contradictory reactivity trends between this compound and shorter-chain analogues?

Longer-chain anhydrides (e.g., butyric vs. acetic) exhibit lower reactivity due to steric hindrance and reduced electrophilicity. Molecular dynamics simulations show that larger alkyl groups impede nucleophilic attack on the carbonyl carbon. Experimental data from wood composite studies confirm reduced DS values for this compound compared to acetic anhydride under identical conditions .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Combined H-NMR and C-NMR quantify DS in acylated polymers by integrating ester methylene protons (δ 0.8–1.5 ppm) and comparing with anhydroglucose unit signals. For small molecules, X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves regioselectivity in complex esterification products .

Q. How do phase equilibrium models improve this compound recycling in continuous flow systems?

Non-random two-liquid (NRTL) models predict vapor-liquid equilibrium (VLE) for this compound/acetic acid mixtures. Optimizing distillation parameters (e.g., reflux ratio, feed stage location) maximizes anhydride recovery. Aspen Plus simulations with binary interaction parameters validate experimental boiling point differentials (e.g., 239°C for this compound vs. 118°C for acetic acid) .

Q. Methodological Guidance

Q. How should researchers document experimental procedures for reproducibility?

Follow Beilstein Journal guidelines: Detail molar ratios, catalysts, and purification steps in the main text. Report spectral data (FTIR/NMR peaks) in tables, and include raw datasets (e.g., chromatograms, titration curves) as supplementary files. For novel compounds, provide elemental analysis and purity metrics (e.g., HPLC traces) .

Q. What statistical approaches address variability in acylation efficiency studies?

Use multivariate regression to correlate reaction parameters (temperature, time) with DS. Bootstrap resampling minimizes bias in small sample sizes. For contradictory results, meta-analysis of published DS values (e.g., from starch, cellulose studies) identifies outliers and systemic errors .

Properties

IUPAC Name |

butanoyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASWHZGWUONAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026729 | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water and alcohol with decomposition; soluble in ether | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9668 at 20 °C/4 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (Air = 1) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], 0.3 mm Hg at 25 °C | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

106-31-0 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88LE742VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-75 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.